Superior Potency for β2-AR Mediated Inhibition Compared to a Closest Structural Analog
In a direct head-to-head comparison within the same US Patent (US9492405), N-(2-methoxy-5-methylphenyl)prop-2-enamide (Compound 48) demonstrates a significantly lower IC50 for inhibiting β2-AR mediated mitogenesis than a close structural analog (Compound 40). Specifically, the target compound achieves an IC50 of 1.44 nM, whereas the comparator compound 40 exhibits an IC50 of 1.91 nM [1].
| Evidence Dimension | Potency (IC50) for inhibition of beta2-adrenergic receptor (β2-AR) mediated mitogenesis |
|---|---|
| Target Compound Data | IC50 = 1.44 nM |
| Comparator Or Baseline | Comparator: US9492405, Compound 40 (CHEMBL1800961). IC50 = 1.91 nM. |
| Quantified Difference | The target compound is approximately 25% more potent (1.44 nM vs. 1.91 nM IC50). |
| Conditions | HEK-beta2-AR, 1321N1, or U87MG cells seeded at ~5,000 cells/well in a 96-well plate at 2°C. |
Why This Matters
For researchers synthesizing or evaluating β2-AR modulators, this quantifiable difference in potency represents a clear, data-driven reason to select this compound over a structurally similar alternative when optimizing for β2-AR activity.
- [1] BindingDB. BDBM50348426 CHEMBL1800936::US9492405, 48 and BDBM50348428 CHEMBL1800961::US9492405, 40. http://www.bindingdb.org. View Source
